molecular formula C7H7ClFNO B13119063 1-(4-Fluoropyridin-2-yl)ethanone hydrochloride

1-(4-Fluoropyridin-2-yl)ethanone hydrochloride

Cat. No.: B13119063
M. Wt: 175.59 g/mol
InChI Key: AHIXECIRTBXIMT-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-yl)ethanonehydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 2-position makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(4-Fluoropyridin-2-yl)ethanonehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(4-Fluoropyridin-2-yl)ethanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: It has potential applications in drug discovery and development. Researchers explore its effects on different biological targets to identify new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate specific biochemical pathways.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. .

Comparison with Similar Compounds

1-(4-Fluoropyridin-2-yl)ethanonehydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H6FNO.ClH/c1-5(10)7-4-6(8)2-3-9-7;/h2-4H,1H3;1H

InChI Key

AHIXECIRTBXIMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)F.Cl

Origin of Product

United States

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